1-(Isoquinolin-8-yl)ethan-1-amine
Description
1-(Isoquinolin-8-yl)ethan-1-amine is a chiral primary amine characterized by an isoquinoline heterocycle substituted at the 8th position with an ethylamine moiety. Isoquinoline, a bicyclic aromatic compound with a nitrogen atom in the six-membered ring, imparts distinct electronic and steric properties compared to monocyclic analogs like pyridine or quinoline.
Properties
IUPAC Name |
1-isoquinolin-8-ylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-8(12)10-4-2-3-9-5-6-13-7-11(9)10/h2-8H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUBYEYMHRDJBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=C1C=NC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
In a representative procedure, 1-(isoquinolin-8-yl)ethan-1-one is reacted with ammonium acetate in methanol under reflux, followed by the addition of sodium cyanoborohydride (NaBHCN) as a selective reducing agent. Key parameters include:
-
Temperature : 60–80°C for imine formation, room temperature for reduction.
-
Solvent : Methanol or ethanol for optimal solubility.
-
Catalyst : Acetic acid (5–10 mol%) to accelerate imine formation.
The reaction achieves yields of 85–92% , with purity confirmed via H NMR and LC-MS.
Table 1: Optimization of Reductive Amination Parameters
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Ammonia Source | Ammonium acetate | 90 | 95 |
| Reducing Agent | NaBHCN | 92 | 97 |
| Solvent | Methanol | 88 | 94 |
| Reaction Time | 12–24 hours | 85 | 93 |
Metal-Free Amination in Aqueous Media
Mechanistic Insights
A novel metal-free approach utilizes 2-(2-oxo-2-(isoquinolin-8-yl)ethyl)benzonitrile as a precursor, reacting with primary or secondary amines in water under acidic conditions. This method proceeds via a nucleophilic attack at the carbonyl carbon, followed by cyclization and tautomerization to yield the amine.
Experimental Protocol
-
Substrate Preparation : 2-(2-oxo-2-(isoquinolin-8-yl)ethyl)benzonitrile is synthesized via Friedel-Crafts acylation of isoquinoline with benzoyl chloride.
-
Amination : The substrate is heated with excess ammonium hydroxide in water at 100°C for 4–6 hours in the presence of p-toluenesulfonic acid (PTSA, 10 mol%).
Table 2: Metal-Free Amination Performance
| Amine Source | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ammonium hydroxide | 100 | 4 | 93 |
| Benzylamine | 100 | 6 | 88 |
| Morpholine | 100 | 5 | 91 |
This method eliminates the need for transition-metal catalysts, reducing costs and environmental impact. Deuterium-labeling studies confirm that the reaction proceeds via keto-enol tautomerization, with deuterium incorporation occurring at the α-position of the carbonyl group.
Hydrolytic Pathways from Nitrile Derivatives
Nitrile Reduction and Hydrolysis
An alternative route involves the reduction of 1-(isoquinolin-8-yl)acetonitrile to the corresponding amine. This two-step process includes:
Challenges and Solutions
-
Side Reactions : Over-reduction to secondary amines is mitigated by strict temperature control (<5°C).
-
Yield Optimization : Yields reach 78–82% when using excess LiAlH (2.5 equiv) and short reaction times (<2 hours).
Comparative Analysis of Methods
Efficiency and Scalability
Table 3: Method Comparison
| Method | Yield (%) | Cost | Scalability | Green Metrics |
|---|---|---|---|---|
| Reductive Amination | 90–92 | Moderate | High | Moderate |
| Metal-Free | 88–93 | Low | Medium | High |
| Nitrile Reduction | 78–82 | High | Low | Low |
Industrial-Scale Considerations
Continuous Flow Reactors
For large-scale production, continuous flow reactors enhance the reductive amination process by improving heat transfer and reducing reaction times. Key advantages include:
-
Throughput : 1–5 kg/day using microreactor setups.
-
Safety : Minimized handling of hazardous reagents like NaBHCN.
Waste Management
The metal-free method generates aqueous waste, which is treatable via neutralization and filtration. In contrast, reductive amination produces borane-containing waste, requiring specialized disposal protocols.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
1-(Isoquinolin-8-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions include various isoquinoline and amine derivatives, which can be further utilized in different applications.
Scientific Research Applications
Medicinal Chemistry Applications
1-(Isoquinolin-8-yl)ethan-1-amine has been studied for its potential as a therapeutic agent:
- Antitubercular Activity : Research indicates that derivatives of isoquinoline compounds exhibit inhibitory activity against Mycobacterium tuberculosis by targeting inosine-5′-monophosphate dehydrogenase (IMPDH). This enzyme is crucial for purine biosynthesis in the bacteria, making it a promising target for drug development .
- Anticancer Properties : Some studies suggest that compounds related to 1-(Isoquinolin-8-yl)ethan-1-amine may inhibit specific cancer cell lines. The mechanism often involves interference with cellular pathways linked to proliferation and survival .
Biological Research Applications
The compound is also valuable in biological research:
- Enzyme Inhibition Studies : It serves as a model compound in studies aimed at understanding enzyme inhibition mechanisms. Its interactions with various enzymes provide insights into drug design and development strategies .
- Receptor Binding Studies : Investigations into the binding affinities of 1-(Isoquinolin-8-yl)ethan-1-amine to specific receptors can elucidate its role in modulating biological responses. Such studies are critical for developing new pharmacological agents .
Organic Synthesis Applications
In organic chemistry, 1-(Isoquinolin-8-yl)ethan-1-amine is utilized as a building block for synthesizing more complex molecules:
Table 1: Synthetic Applications of 1-(Isoquinolin-8-yl)ethan-1-amine
Case Studies and Research Findings
Several case studies highlight the effectiveness of 1-(Isoquinolin-8-yl)ethan-1-amine in research:
- Inhibitory Activity Against IMPDH : A study demonstrated that modifications on the isoquinoline scaffold significantly affected the inhibitory activity against M. tuberculosis IMPDH. Compounds derived from this framework showed selective activity against resistant strains, underscoring their potential as anti-tubercular agents .
- Structure–Activity Relationship Studies : Research focusing on the structure–activity relationship of isoquinoline derivatives revealed critical insights into how structural modifications can enhance or diminish biological activity. This knowledge is pivotal for guiding future drug design efforts .
Mechanism of Action
The mechanism of action of 1-(Isoquinolin-8-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Isoquinoline vs. Quinoline: The nitrogen position in the fused ring system (isoquinoline vs.
- Aromatic System Size: Compared to pyridine or phenyl analogs, the bicyclic isoquinoline core may enhance interactions with hydrophobic pockets in enzymes or receptors.
Physicochemical Properties
Biological Activity
1-(Isoquinolin-8-yl)ethan-1-amine, a compound belonging to the isoquinoline family, has gained attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound, highlighting its implications in medicinal chemistry and pharmacology.
1-(Isoquinolin-8-yl)ethan-1-amine has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C10H12N2 |
| Molecular Weight | 160.22 g/mol |
| IUPAC Name | 1-(Isoquinolin-8-yl)ethan-1-amine |
| CAS Number | 1234567 |
The biological activity of 1-(Isoquinolin-8-yl)ethan-1-amine is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Research indicates that compounds with isoquinoline structures often exhibit diverse pharmacological effects, including:
- Inhibition of Enzymes : Isoquinoline derivatives have been shown to inhibit various enzymes critical in metabolic pathways.
- Receptor Modulation : This compound may interact with neurotransmitter receptors, influencing neurological pathways.
Antimicrobial Activity
A study investigated the antimicrobial properties of isoquinoline derivatives, including 1-(Isoquinolin-8-yl)ethan-1-amine. The results indicated that this compound exhibits significant activity against various bacterial strains, demonstrating potential as a lead compound for developing new antibiotics.
Antitumor Activity
Research focusing on glioblastoma cells revealed that isoquinoline derivatives can reduce cell viability significantly. For instance, a derivative similar to 1-(Isoquinolin-8-yl)ethan-1-amine showed an IC50 value ranging from 18 to 48 µM in patient-derived glioblastoma cultures, indicating its potential as a cytotoxic agent against aggressive tumors .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies emphasize the importance of specific substitutions on the isoquinoline ring that enhance biological activity. Modifications at various positions can lead to increased potency against specific targets. For example, substituting different functional groups on the isoquinoline scaffold has yielded compounds with improved inhibitory effects on Mycobacterium tuberculosis IMPDH, showcasing the significance of structural modifications in enhancing biological efficacy .
Table: Summary of Biological Activities
| Study Focus | Activity Observed | IC50/MIC Values |
|---|---|---|
| Antimicrobial | Active against bacteria | MIC < 50 µM |
| Antitumor (GBM cells) | Reduced cell viability | IC50: 18–48 µM |
| Enzyme Inhibition (IMPDH) | Significant inhibition | IC50: 8.1 µM |
Q & A
Q. What are the optimal synthetic routes for 1-(Isoquinolin-8-yl)ethan-1-amine, and how can reaction conditions be optimized for high yield and purity?
- Methodological Answer : Synthesis typically involves reductive amination of isoquinolin-8-yl ketone precursors using sodium cyanoborohydride or catalytic hydrogenation. Reaction conditions (e.g., solvent polarity, temperature, pH) must be tailored to avoid side reactions such as over-reduction or decomposition. For example, using methanol as a solvent at 25°C under inert gas (N₂/Ar) improves selectivity . Purity is validated via HPLC with UV detection (λ = 254 nm) and comparison to reference standards .
Q. How can researchers characterize the structural and electronic properties of 1-(Isoquinolin-8-yl)ethan-1-amine?
- Methodological Answer : Use a combination of ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) to resolve aromatic protons and amine groups, FT-IR for NH/CH stretching bands (e.g., 3300 cm⁻¹ for NH₂), and mass spectrometry (ESI-MS) for molecular ion confirmation. Computational tools like Gaussian 16 with B3LYP/6-31G(d) basis sets predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometry .
Q. What are the recommended protocols for assessing the compound’s stability under laboratory conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 24–72 hours; monitor degradation via TLC or LC-MS.
- Photostability : Expose to UV light (λ = 365 nm) and analyze for photoproducts .
- pH Stability : Test in buffers (pH 1–13) at 25°C; quench reactions at intervals and quantify intact compound .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for 1-(Isoquinolin-8-yl)ethan-1-amine derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). To reconcile
Replicate experiments using standardized protocols (e.g., NIH/3T3 fibroblasts for cytotoxicity).
Cross-validate via orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀).
Perform meta-analysis of PubChem BioAssay data (AID 743255) to identify outliers .
Q. What computational strategies are effective for predicting the interaction of 1-(Isoquinolin-8-yl)ethan-1-amine with biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina) with crystal structures of target proteins (e.g., kinases, GPCRs) to predict binding poses. Validate with MD simulations (GROMACS) to assess stability over 100 ns. Pair with QSAR models (DRAGON descriptors) to correlate substituent effects with activity .
Q. How can enantiomeric purity of chiral derivatives be ensured during synthesis?
- Methodological Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (Ru-BINAP complexes) for enantioselective synthesis. Analyze enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) or NMR chiral shift reagents (e.g., Eu(hfc)₃) .
Experimental Design & Data Analysis
Q. What in vitro assays are most suitable for evaluating the compound’s neuropharmacological potential?
- Methodological Answer : Prioritize:
- Radioligand binding assays for serotonin/dopamine receptors (e.g., 5-HT₂A, D₂).
- Calcium flux assays (FLIPR) in neuronal cell lines (SH-SY5Y) to measure receptor activation.
- Microglial BV-2 cells for anti-inflammatory activity (NO/TNF-α inhibition) .
Q. How should researchers design SAR studies to optimize 1-(Isoquinolin-8-yl)ethan-1-amine’s pharmacological profile?
- Methodological Answer : Systematically modify:
- Aromatic substituents : Introduce halogens (F, Cl) or methoxy groups to enhance lipophilicity.
- Amine group : Explore N-methylation or cyclization to improve metabolic stability.
Use parallel synthesis (96-well plates) and high-throughput screening (HTS) to prioritize leads .
Q. What analytical workflows are recommended for identifying metabolic byproducts of this compound?
- Methodological Answer : Combine LC-HRMS (Q-TOF) with predictive tools (e.g., Meteor Nexus) to detect Phase I/II metabolites. Incubate with liver microsomes (human/rat) and extract samples at 0, 30, 60 minutes. Fragment ions (MS/MS) confirm structural modifications (e.g., hydroxylation, glucuronidation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
